molecular formula C7H15O4P B2465874 (3-Oxoheptyl)phosphonic acid CAS No. 2167290-46-0

(3-Oxoheptyl)phosphonic acid

Cat. No.: B2465874
CAS No.: 2167290-46-0
M. Wt: 194.167
InChI Key: DUKQXDCNTQLVCQ-UHFFFAOYSA-N
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Description

(3-Oxoheptyl)phosphonic acid is an organic compound characterized by the presence of a phosphonic acid group attached to a heptyl chain with a ketone functional group at the third carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Oxoheptyl)phosphonic acid typically involves the reaction of heptanal with a phosphonic acid derivative. One common method is the reaction of heptanal with diethyl phosphite in the presence of a base, followed by hydrolysis to yield the desired phosphonic acid. The reaction conditions often include:

    Base: Sodium hydride or potassium carbonate

    Solvent: Tetrahydrofuran or dimethylformamide

    Temperature: Room temperature to reflux conditions

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The McKenna procedure, which involves the dealkylation of dialkyl phosphonates using bromotrimethylsilane followed by methanolysis, is also a viable industrial method .

Chemical Reactions Analysis

Types of Reactions: (3-Oxoheptyl)phosphonic acid undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The phosphonic acid group can participate in substitution reactions, forming esters or amides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution

    Reduction: Sodium borohydride in methanol

    Substitution: Alcohols or amines in the presence of acid catalysts

Major Products:

    Oxidation: (3-Carboxyheptyl)phosphonic acid

    Reduction: (3-Hydroxyheptyl)phosphonic acid

    Substitution: Various esters or amides of this compound

Scientific Research Applications

(3-Oxoheptyl)phosphonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Oxoheptyl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can occur through competitive binding at the active site of the enzyme, thereby blocking the enzyme’s activity .

Comparison with Similar Compounds

  • (3,3-Difluoro-2-oxoheptyl)phosphonic acid
  • (3-Hydroxyheptyl)phosphonic acid
  • (3-Carboxyheptyl)phosphonic acid

Comparison: (3-Oxoheptyl)phosphonic acid is unique due to the presence of both a ketone and a phosphonic acid group, which allows it to participate in a wide range of chemical reactions.

Properties

IUPAC Name

3-oxoheptylphosphonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15O4P/c1-2-3-4-7(8)5-6-12(9,10)11/h2-6H2,1H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUKQXDCNTQLVCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)CCP(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15O4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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